4-Bromo-2-chloropyridine-3-sulfonyl chloride
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Overview
Description
Preparation Methods
The preparation of 4-Bromo-2-chloropyridine-3-sulfonyl chloride typically involves the sulfonylation of 4-bromo-2-chloropyridine. This reaction is carried out using chlorosulfonic acid under controlled conditions to ensure the selective formation of the sulfonyl chloride group . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to achieve the desired product purity.
Chemical Reactions Analysis
4-Bromo-2-chloropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-chloropyridine-3-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development and testing of new pharmaceutical compounds.
Material Science: It is used in the synthesis of materials with specific properties for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloropyridine-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are often catalyzed by palladium or other transition metals, which facilitate the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
4-Bromo-2-chloropyridine-3-sulfonyl chloride can be compared to other sulfonyl chlorides, such as:
4-Bromobenzenesulfonyl chloride: Used in similar applications but has a different aromatic structure.
3-Bromo-2-chloropyridine-5-sulfonyl chloride: Another sulfonyl chloride with a different substitution pattern on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
4-bromo-2-chloropyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2NO2S/c6-3-1-2-9-5(7)4(3)12(8,10)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYABAPSRMBMLGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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